(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine
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Overview
Description
(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine is a complex organic compound with the molecular formula C18H20N4O2S It is characterized by the presence of a benzimidazole ring, a piperidine ring, and a sulfonyl group attached to a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine typically involves multiple steps, starting with the preparation of the benzimidazole and piperidine intermediates. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.
The final step involves the sulfonylation of the phenylamine derivative with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine has several scientific research applications, including:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or inflammatory conditions.
Material Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe in biological assays to study enzyme interactions or cellular pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of (4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. The piperidine ring may interact with receptor proteins, modulating their function. The sulfonyl group can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- (4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)methanol
- (4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetic acid
- (4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)ethylamine
Uniqueness
Compared to similar compounds, (4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the benzimidazole and piperidine rings, along with the sulfonyl group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c19-14-5-7-15(8-6-14)25(23,24)22-11-9-13(10-12-22)18-20-16-3-1-2-4-17(16)21-18/h1-8,13H,9-12,19H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSFLAWVOVWSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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